molecular formula C₁₃H₇D₁₀NO₂ B1147283 DL-erythro Ritalinic Acid-d10 (Major) CAS No. 1330166-48-7

DL-erythro Ritalinic Acid-d10 (Major)

Cat. No.: B1147283
CAS No.: 1330166-48-7
M. Wt: 229.34
InChI Key:
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Description

DL-erythro Ritalinic Acid-d10 (Major) is a deuterium-labeled derivative of ritalinic acid, which is a primary metabolite of methylphenidate. Methylphenidate is commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-erythro Ritalinic Acid-d10 is used to trace and study the metabolic pathways and pharmacokinetics of methylphenidate in biological systems .

Biochemical Analysis

Biochemical Properties

DL-erythro Ritalinic Acid-d10 (Major) is a metabolite of Methylphenidate (MPH), a drug primarily indicated for attention-deficit hyperactivity disorder and narcolepsy therapy . The compound interacts with enzymes such as CES1A1, which is highly expressed in the liver, intestine, placenta, and brain .

Cellular Effects

It is known that its parent compound, MPH, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Molecular Mechanism

It is known that MPH, its parent compound, undergoes minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation to form various metabolites .

Temporal Effects in Laboratory Settings

It is known that MPH, its parent compound, may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .

Dosage Effects in Animal Models

It is known that MPH, its parent compound, has a marked individual variability in the dose–response, which is predominantly pharmacokinetic .

Metabolic Pathways

DL-erythro Ritalinic Acid-d10 (Major) is involved in the metabolic pathways of its parent compound, MPH. Ritalinic acid is the main metabolite, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile .

Transport and Distribution

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

Subcellular Localization

It is known that MPH, its parent compound, is well absorbed and rapidly hydrolyzed at the methyl ester site to its metabolite, ritalinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-erythro Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the ritalinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated water (D2O) and deuterated organic solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of DL-erythro Ritalinic Acid-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is designed to meet the stringent requirements for pharmaceutical-grade compounds .

Chemical Reactions Analysis

Types of Reactions

DL-erythro Ritalinic Acid-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-erythro Ritalinic Acid-d10 can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

DL-erythro Ritalinic Acid-d10 is widely used in scientific research for various applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: The parent compound of ritalinic acid, used in the treatment of attention-deficit hyperactivity disorder and narcolepsy.

    Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.

    p-Hydroxy-Methylphenidate: A hydroxylated metabolite of methylphenidate.

    6-Oxo-Methylphenidate: An oxidized metabolite of methylphenidate.

Uniqueness

DL-erythro Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for DL-erythro Ritalinic Acid-d10 (Major) involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Methylphenidate-d10", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "1. Methylphenidate-d10 is dissolved in water and treated with sodium hydroxide to form the corresponding free base.", "2. The free base is then acidified with hydrochloric acid to form the hydrochloride salt.", "3. The hydrochloride salt is treated with sodium hydroxide to form the free base once again.", "4. The free base is then reacted with deuterated acetic anhydride to form the deuterated ester.", "5. The deuterated ester is hydrolyzed with sodium hydroxide to form the deuterated acid.", "6. The deuterated acid is extracted with ethyl acetate and dried over sodium sulfate.", "7. The resulting product is DL-erythro Ritalinic Acid-d10 (Major)." ] }

CAS No.

1330166-48-7

Molecular Formula

C₁₃H₇D₁₀NO₂

Molecular Weight

229.34

Synonyms

(αR,2S)-rel-Phenyl-2-piperidineacetic Acid;  (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; 

Origin of Product

United States

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